molecular formula C14H21NO2 B1489264 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine CAS No. 1782503-83-6

4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine

Cat. No.: B1489264
CAS No.: 1782503-83-6
M. Wt: 235.32 g/mol
InChI Key: NXGWCWPRZCPNOS-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine is a chemical compound belonging to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles, and this particular compound features a dimethoxyphenyl group attached to the pyrrolidine ring. The presence of methoxy groups on the phenyl ring can significantly influence the compound's chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine typically involves the following steps:

  • Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a phenyl ring is treated with reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is likely produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce any functional groups present.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of pyrrolidone derivatives.

  • Reduction Products: Reduction can yield amines or other reduced forms of the compound.

  • Substitution Products: Substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

Chemical and Synthetic Applications

Building Block in Organic Synthesis

  • Role : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various functional group modifications, facilitating the creation of derivatives with tailored properties.
  • Synthetic Routes : The synthesis typically involves cyclization reactions to form the pyrrolidine ring followed by electrophilic aromatic substitution to introduce the dimethoxyphenyl group. These methods can be optimized for high yield and purity using advanced techniques such as continuous flow reactors and chromatography.

Biological Applications

Investigating Biological Effects

  • Pyrrolidine Derivatives : Research has shown that pyrrolidine derivatives can interact with various biological systems, making them candidates for drug development. For instance, studies on related compounds have indicated their potential as inhibitors for specific receptors involved in autoimmune diseases .
  • Therapeutic Potential : The compound's unique structure may allow it to target specific enzymes or receptors, potentially leading to new therapeutic agents for conditions such as diabetes and cancer. Its derivatives have been explored for their agonistic activity at peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism .

Medicinal Chemistry

Drug Development

  • Targeting RORγt : Research has highlighted the design of pyrrolidine-based compounds that act as inverse agonists of RORγt, a receptor implicated in autoimmune disorders. These compounds exhibit high potency and selectivity, showcasing the therapeutic promise of pyrrolidine derivatives .
  • Antimetastatic Activity : A series of pyrrolidines have been developed as CXCR4 chemokine receptor antagonists, demonstrating antimetastatic properties in vivo. Such findings emphasize the relevance of this compound class in cancer therapeutics .

Industrial Applications

Material Science

  • Polymers and Coatings : Due to its chemical properties, 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine can be utilized in producing polymers and coatings. Its stability and reactivity make it suitable for various industrial applications where specific material properties are required.

Data Table: Comparison of Pyrrolidine Derivatives

Compound NameStructure FeaturesBiological ActivityReferences
This compoundDimethoxyphenyl group attached to pyrrolidinePotential drug candidate targeting RORγt
cis-3,4-diphenylpyrrolidineTwo phenyl groups on pyrrolidineInverse agonist of RORγt
oxybenzyl pyrrolidine acid derivativesSubstituted at positions 3 and 4PPARα/γ dual agonists for diabetes

Case Studies

  • Development of RORγt Inhibitors
    • Researchers synthesized a series of compounds based on the pyrrolidine scaffold that showed significant inhibitory effects on RORγt with EC50 values in the low nanomolar range. These compounds were optimized for selectivity to reduce off-target effects on other receptors such as PXR .
  • Antimetastatic Properties of CXCR4 Antagonists
    • A study demonstrated that specific pyrrolidine derivatives could effectively inhibit CXCR4 receptor activity, leading to reduced tumor metastasis in animal models. This highlights the potential for developing new cancer therapies based on this compound class .

Mechanism of Action

The mechanism by which 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine can be compared to other similar compounds, such as:

  • 3,4-Dimethoxyphenylacetone: This compound has a similar phenyl structure but lacks the pyrrolidine ring.

  • 3,4-Dimethoxyphenethylamine: Another compound with a phenyl ring and amine group, but without the pyrrolidine structure.

Uniqueness: The presence of the pyrrolidine ring in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.

Biological Activity

4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring substituted with a 3,5-dimethoxyphenyl group. The molecular formula is C13H19NC_{13}H_{19}N with a molecular weight of approximately 205.30 g/mol. The compound's unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the methoxy groups is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. In vitro experiments demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to the modulation of cellular signaling pathways involved in survival and death .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In several in vitro assays, it showed cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, potentially through the activation of p53 pathways .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes that play critical roles in tumor progression and microbial growth.
  • Gene Expression Modulation : By influencing transcription factors like p53 and USF1, it may alter gene expression related to cell survival and proliferation .

Case Studies

Several studies have highlighted the biological activity of related compounds that provide insights into the potential effects of this compound:

  • Anticancer Study : A study demonstrated that a similar pyrrolidine derivative inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Neuroprotective Study : Another research highlighted a pyrrolidine compound's ability to reduce neuroinflammation and protect against neurodegeneration in animal models .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
AntimicrobialMembrane disruption
NeuroprotectiveOxidative stress reduction
AnticancerApoptosis induction

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2)9-15-8-13(14)10-5-11(16-3)7-12(6-10)17-4/h5-7,13,15H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGWCWPRZCPNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC(=CC(=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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